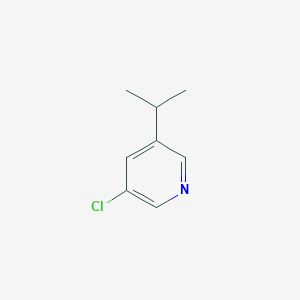

3-Chloro-5-isopropylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

3-chloro-5-propan-2-ylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3 |

InChI Key |

WBBYZSJZJYVMLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Isopropylpyridine

Direct Synthesis Routes

Direct synthesis routes focus on either the direct chlorination of a suitable pyridine (B92270) precursor or the construction of the substituted pyridine ring from acyclic starting materials.

The direct introduction of a chlorine atom onto a pre-existing isopropyl-substituted pyridine ring is a primary synthetic consideration. The regioselectivity of this reaction is critical to ensure the desired 3-chloro-5-isopropylpyridine isomer. General strategies for pyridine halogenation often involve electrophilic substitution, which can be challenging due to the electron-deficient nature of the pyridine ring.

Direct chlorination of 3-isopropylpyridine has been explored using various chlorinating agents. smolecule.com However, such reactions can lead to a mixture of isomers, and controlling the position of chlorination is a significant synthetic hurdle. To achieve greater selectivity, methods involving activated pyridine species, such as N-oxides, are often employed. The chlorination of pyridine N-oxides with reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) can provide alternative routes with potentially higher yields and improved regioselectivity. smolecule.com

Advanced methods for the regioselective halogenation of pyridines have been developed to overcome these challenges. One such strategy involves the use of specially designed phosphine (B1218219) reagents. chemrxiv.org In this approach, a phosphine is selectively installed at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. This salt can then be displaced by a halide nucleophile, allowing for controlled halogenation. chemrxiv.orgnih.gov While this method targets the 4-position, it highlights the development of sophisticated techniques to control the site of functionalization on the pyridine ring.

Table 1: Selected Halogenation Strategies for Pyridine Derivatives

| Method | Reagents | Key Features | Relevant Findings |

|---|---|---|---|

| N-Oxide Activation | Pyridine N-Oxide, POCl₃ or P(O)Hal₃ | Converts pyridine to an N-oxide, which is then nitrated at the 4-position. The nitro group is subsequently displaced by a halide. nih.gov | Offers a sequence for 4-position halogenation. nih.gov |

| Phosphonium Salt Displacement | Designed Phosphine Reagents, Halide Nucleophiles (e.g., LiCl, LiBr) | Selective installation of a phosphonium salt at the 4-position, followed by nucleophilic displacement with a halide. chemrxiv.orgnih.gov | Effective for a broad range of unactivated pyridines and can be used for late-stage halogenation. chemrxiv.org |

| Direct Chlorination | 3-Isopropylpyridine, Thionyl Chloride or PCl₅ | Involves direct reaction with a chlorinating agent under reflux conditions. smolecule.com | Can yield high-purity products but may lack regioselectivity, often producing other isomers like 2-chloro-3-isopropylpyridine. smolecule.com |

This table is generated based on data from the indicated sources.

Table 2: Illustrative Multi-Step Synthesis of a Chloro-Isopropyl-Pyridine Isomer

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 3-Methylbutyraldehyde | N-Morpholine | 1-(N-morpholino)-3-(methyl)-but-1-ene | googleapis.com |

| 2 | 1-(N-morpholino)-3-(methyl)-but-1-ene | a) Chloracylnitrileb) Hydrogen Halide (water-free) | 2-Chloro-5-isopropyl-pyridine | googleapis.comgoogle.com |

This table outlines a process for a related isomer based on data from the indicated sources.

Chlorination and Halogenation Strategies of Pyridine Precursors

Indirect Synthetic Pathways via Derivatization and Functionalization

Indirect methods involve the synthesis of this compound through the chemical transformation of other functionalized pyridine compounds. These routes often leverage powerful organometallic reactions or the conversion of functional groups like thiols and sulfonamides.

Grignard reagents (RMgX) are fundamental tools for forming new carbon-carbon bonds and are widely used in the functionalization of heterocyclic compounds. The synthesis of substituted pyridines can be achieved by reacting a pyridine derivative with a suitable Grignard reagent. For instance, the direct alkylation of 3-chloropyridine (B48278) can be mediated by Lewis acids like boron trifluoride (BF₃). uni-muenchen.de In one study, the reaction of 3-chloropyridine with isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in the presence of BF₃·OEt₂ resulted in the formation of 3-chloro-4-isopropylpyridine. uni-muenchen.de This demonstrates a regioselective functionalization, although at the 4-position. The regioselectivity of Grignard additions to pyridines is highly dependent on reaction conditions and the specific substrates used.

More complex syntheses can also utilize Grignard reagents. A robust and scalable method for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives was developed using the addition of various Grignard reagents to 4-amino-2-chloronicotinonitrile. nih.gov This process involves addition, acidolysis, and cyclocondensation steps to build the fused heterocyclic system. nih.gov

The interconversion of functional groups provides another indirect route to target molecules. A chloro-substituted pyridine can be transformed into other derivatives, such as thiols and sulfonamides, which can then potentially be used in further synthetic steps. A patented process describes the conversion of 2-chloro-5-isopropyl-pyridine into 5-isopropyl-pyridine-2-thiol by reacting it with thiourea (B124793) in aqueous HCl. googleapis.comgoogle.com

This pyridine thiol can be further functionalized. Chlorination of the 5-isopropyl-pyridine-2-thiol with chlorine in acetic acid yields the corresponding 5-isopropyl-pyridine-2-sulfochloride. googleapis.comgoogle.com Subsequent treatment of the sulfochloride with aqueous ammonium (B1175870) hydroxide (B78521) produces 5-isopropyl-pyridine-2-sulfonamide. googleapis.comgoogle.com These transformations highlight a pathway where a chloro-pyridine is a precursor to thiol and sulfonamide derivatives. The reverse transformations, or the use of these derivatives to introduce other functionalities, represent potential, though less direct, synthetic strategies. General methods also exist for the direct synthesis of sulfonamides from thiols and amines using various catalytic systems. rsc.orgmit.edu

Table 3: Functional Group Transformation Pathway for a Chloro-Isopropyl-Pyridine Isomer

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Chloro-5-isopropyl-pyridine | Thiourea in aqueous HCl | 5-Isopropyl-pyridine-2-thiol | googleapis.comgoogle.com |

| 2 | 5-Isopropyl-pyridine-2-thiol | Chlorine in acetic acid | 5-Isopropyl-pyridine-2-sulfochloride | googleapis.comgoogle.com |

| 3 | 5-Isopropyl-pyridine-2-sulfochloride | Aqueous ammonium hydroxide | 5-Isopropyl-pyridine-2-sulfonamide | googleapis.comgoogle.com |

This table illustrates a sequence of transformations starting from a related isomer, based on data from the indicated sources.

Achieving the specific 3-chloro-5-isopropyl substitution pattern requires precise control over reaction regioselectivity. Modern synthetic chemistry offers several advanced techniques for this purpose.

One powerful method involves the generation of highly reactive pyridyne intermediates. A reported procedure describes the regioselective 3,4-difunctionalization of 3-chloropyridines. nih.gov This is achieved through the lithiation of a precursor like 3-chloro-2-ethoxypyridine, followed by transmetalation with an organomagnesium reagent. nih.gov Heating this mixture generates a 3,4-pyridyne intermediate, which then undergoes regioselective addition of the Grignard moiety at the 4-position, followed by an electrophilic quench at the 3-position. nih.gov This strategy allows for the controlled introduction of two different substituents at adjacent positions on the pyridine ring.

Another approach is the direct C-H functionalization of the pyridine core. Visible-light photoredox catalysis has been used for the C-H functionalization of heteroarenes with unactivated alkyl halides. datapdf.com The regioselectivity of these reactions can be influenced by a combination of electronic and steric effects. For example, steric hindrance can direct functionalization to a less-hindered position on the pyridine ring. datapdf.com These cutting-edge techniques provide pathways to access specific substitution patterns that are difficult to achieve through classical methods.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Isopropylpyridine

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C-3 position of 3-Chloro-5-isopropylpyridine serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reaction generally proceeds via a two-step addition-elimination mechanism. youtube.com In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing nature of the ring nitrogen atom helps to stabilize this intermediate, making halopyridines more reactive towards nucleophiles than their benzene (B151609) analogues. acs.org In the second step, the aromaticity is restored by the expulsion of the chloride ion.

While the nitrogen atom strongly activates the C-2 and C-4 positions for nucleophilic attack through resonance stabilization of the intermediate, the C-3 position is activated primarily through a weaker inductive effect. researchgate.net Nonetheless, 3-halopyridines are still more reactive than corresponding halobenzenes and undergo regioselective substitution at the C-3 position.

This compound is expected to react with various nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, to yield the corresponding 3-amino-5-isopropylpyridine derivatives. These reactions are foundational for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules. In analogous systems, such as the reaction of 5,7-dichloro-thiazolo[5,4-d]pyrimidines with aqueous ammonia, the chloro group is readily displaced to form an amino group. mdpi.com Similarly, the reaction of 3,6-dichloro-4-isopropylpyridazine (B2964682) with hydrazine (B178648) selectively displaces the C-3 chlorine, highlighting the reactivity of chloro groups on isopropyl-substituted heterocycles towards nitrogen nucleophiles. smolecule.com

The general reaction proceeds by the attack of the amine on the C-3 position, leading to the formation of the corresponding 3-aminopyridine (B143674) derivative.

Table 1: Representative Nucleophilic Substitution with Nitrogen Nucleophiles (Analogous Systems)

| Reactant | Nucleophile | Conditions | Product | Yield | Citation |

| 5,7-Dichloro-2-benzylthiazolo[5,4-d]pyrimidine | NH₄OH (aq) | EtOH, reflux, 6h | 7-Amino-2-benzyl-5-chlorothiazolo[5,4-d]pyrimidine | - | mdpi.com |

| 3,6-Dichloro-4-isopropylpyridazine | Hydrazine hydrate | - | 3-Hydrazino-6-chloro-4-isopropylpyridazine | - | smolecule.com |

The chlorine atom can be displaced by oxygen-based nucleophiles like alkoxides to form 3-alkoxy-5-isopropylpyridine ethers. These reactions are typically performed under basic conditions using reagents such as sodium methoxide (B1231860) or potassium tert-butoxide. Research on the closely related 3,6-dichloro-4-isopropylpyridazine shows that reaction with sodium methoxide in methanol (B129727) selectively yields 3-chloro-6-methoxy-4-isopropylpyridazine. smolecule.com Further studies on polyhalogenated pyridines, such as 3,5-dichloro-2,4,6-trifluoropyridine, demonstrate that reaction with sodium in isopropanol (B130326) can lead to the formation of a tri-iso-propoxy pyridine (B92270) derivative, confirming the viability of substitution with bulkier alkoxides. researchgate.net

Table 2: Representative Nucleophilic Substitution with Oxygen Nucleophiles (Analogous Systems)

| Reactant | Nucleophile | Conditions | Product | Yield | Citation |

| 3,6-Dichloro-4-isopropylpyridazine | Sodium methoxide | Methanol | 3-Chloro-6-methoxy-4-isopropylpyridazine | - | smolecule.com |

| Perfluoro-4-isopropyl-2,2′-bipyridyl | Sodium methoxide | - | 6-Methoxy-perfluoro-4-isopropyl-2,2′-bipyridyl | Major Product | worktribe.com |

| 3,5-Dichloro-2,4,6-trifluoropyridine | Sodium in isopropanol | - | Tri-iso-propoxy pyridine derivative | - | researchgate.net |

Substitution of the chlorine atom with sulfur-based nucleophiles, such as thiols and thiolates, provides a route to 3-thioether and 3-thiol derivatives of 5-isopropylpyridine. These reactions are valuable for introducing sulfur functionalities. A key study on the reactivity of 3,5-dichloropicolinic acid demonstrated that various sulfur nucleophiles, including sodium ethylthiolate (NaSEt), react with high regioselectivity to displace the chlorine atom at the 3-position. google.com This reaction proceeds efficiently in the absence of a copper catalyst, highlighting the intrinsic reactivity of the C-3 chloro substituent towards thiolation. google.com The reaction is typically carried out in a polar aprotic solvent like DMSO at elevated temperatures. google.com

Table 3: Nucleophilic Substitution with Sulfur Nucleophiles on a 3,5-Dichloropyridine System google.com

| Reactant | Nucleophile | Conditions | Product | Yield |

| 3,5-Dichloropicolinic acid | Sodium ethylthiolate | K₂CO₃, DMSO, 100 °C | 5-Chloro-3-(ethylthio)picolinic acid | 58% |

| 3,5-Dichloropicolinic acid | Sodium thiomethoxide | K₂CO₃, DMSO, 100 °C | 5-Chloro-3-(methylthio)picolinic acid | 70% |

| 3,5-Dichloropicolinic acid | Sodium tert-butylthiolate | K₂CO₃, DMSO, 100 °C | 3-(tert-Butylthio)-5-chloropicolinic acid | 56% |

The stereochemical outcome of these substitution reactions is straightforward as this compound is an achiral molecule. Unless a chiral nucleophile is employed or a chiral center is generated under specific conditions, the products will be achiral.

The regiochemical outcome is of significant interest. For nucleophilic aromatic substitution on 3-halopyridines, the reaction occurs exclusively at the site of the halogen (C-3). The electron-withdrawing nitrogen atom activates this position via an inductive effect, making it sufficiently electrophilic for nucleophilic attack. This high degree of regioselectivity is a key feature of its reactivity. Research on 3,5-dichloropicolinic acid provides a clear example, where sulfur nucleophiles selectively displace the C-3 chlorine over the C-5 chlorine, demonstrating the preferential reactivity at this position. google.com While steric hindrance from the isopropyl group at C-5 is minimal for an attack at C-3, studies on related 3-alkylpyridines show that bulky substituents can influence reactivity at adjacent positions (C-2 and C-4), underscoring the role of sterics in pyridine chemistry. researchgate.net

Reactivity with Sulfur-based Nucleophiles (e.g., Thiolates)

Oxidative Transformations

Oxidative reactions can target either the pyridine ring or its alkyl substituents. For this compound, the isopropyl moiety is susceptible to oxidation under appropriate conditions.

The isopropyl group attached to the pyridine ring can be oxidized to a carboxylic acid group, a transformation that converts this compound into 5-chloro-pyridine-3-carboxylic acid. This reaction is typically achieved using strong oxidizing agents. Patents describe the oxidation of various lower alkyl pyridines, including isopropyl pyridine, to the corresponding pyridine carboxylic acids using reagents such as nitric acid at high temperatures and pressures. google.com Another effective oxidant for this transformation is potassium permanganate (B83412) (KMnO₄). For instance, the oxidation of 3-chloroquinoline (B1630576) with KMnO₄ yields 5-chloro-pyridine-2,3-dicarboxylic acid, demonstrating that the chloro-substituted pyridine ring is stable under these strong oxidative conditions. epo.org This indicates that the selective oxidation of the isopropyl group on this compound is a chemically feasible and predictable transformation.

Table 4: Representative Conditions for Oxidation of Alkylpyridines

| Reactant Type | Oxidizing Agent | Conditions | Product Type | Citation |

| Lower alkyl pyridines | Nitric Acid (excess) | 180–370 °C, 20–500 atm | Pyridine carboxylic acids | google.com |

| 3-Chloroquinoline | Potassium Permanganate (KMnO₄) | Basic conditions | Pyridine dicarboxylic acid | epo.org |

Reductive Processes

Reduction of the Pyridine Ring System

The aromatic pyridine ring of this compound can be reduced to its corresponding saturated heterocyclic system. This transformation, a hydrogenation reaction, fundamentally alters the electronic properties and three-dimensional structure of the molecule. The reduction of a pyridine ring is generally more challenging than for many other heterocyclic compounds and typically requires forcing conditions or highly active catalysts due to the aromatic stability of the ring. clockss.org

Catalytic hydrogenation is a common method, employing transition metal catalysts such as platinum, palladium, rhodium, or Raney nickel under hydrogen pressure. clockss.orgorganic-chemistry.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the efficiency and selectivity of the reduction. For instance, rhodium-on-carbon (Rh/C) has been shown to be effective for the hydrogenation of various pyridine derivatives in water. organic-chemistry.org

Alternative methods for pyridine reduction exist, such as the use of dissolving metal reductions (e.g., sodium in boiling alcohol) or hydride-based reagents. clockss.org More recently, systems like samarium diiodide (SmI₂) in the presence of water have been developed as a mild and efficient method for reducing pyridines to piperidines at room temperature. clockss.org

Formation of Piperidine (B6355638) Derivatives

The complete reduction of the pyridine ring in this compound results in the formation of 3-chloro-5-isopropylpiperidine. This transformation converts the planar, aromatic pyridine into a conformationally flexible, saturated piperidine ring, which is a crucial scaffold in medicinal chemistry. nih.gov

The synthesis of piperidine derivatives from pyridines is a key transformation, and various protocols have been developed to achieve this. nih.govmdpi.com Catalytic hydrogenation over platinum oxide (PtO₂) or other noble metal catalysts is a standard and effective method. clockss.org The reaction proceeds via the addition of hydrogen atoms across the double bonds of the pyridine ring, ultimately leading to the saturated piperidine derivative.

It is important that the reaction conditions are selected to be chemoselective, reducing the pyridine ring without affecting the chloro-substituent (hydrogenolysis) or the isopropyl group. The stability of the C-Cl bond under catalytic hydrogenation conditions can be a challenge, sometimes leading to dehalogenated byproducts. However, careful selection of the catalyst and control of the reaction environment can minimize these side reactions. For example, using samarium diiodide can sometimes lead to the elimination of chloro functionalities, producing piperidine itself rather than the substituted derivative. clockss.org

| Substrate | Reagent/Catalyst | Product | Key Features |

| Pyridine Derivatives | H₂ / Platinum, Palladium, or Rhodium Catalyst | Piperidine Derivatives | Standard catalytic hydrogenation; conditions can be harsh. clockss.org |

| Pyridine Derivatives | Samarium Diiodide (SmI₂) / H₂O | Piperidine Derivatives | Mild, room temperature conditions; may cause dehalogenation. clockss.org |

| Pyridine Derivatives | Borane-Ammonia (H₃N-BH₃) / RuCl₃ | Piperidine Derivatives | Metal-catalyzed transfer hydrogenation, avoiding high H₂ pressure. organic-chemistry.org |

Carbon-Carbon Bond Forming Reactions

The chlorine atom at the 3-position of this compound serves as a synthetic handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. fishersci.eslibretexts.org For this compound, the chlorine atom can be replaced by an aryl, heteroaryl, or vinyl group from the corresponding boronic acid coupling partner. researchgate.net

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. fishersci.essci-hub.se The catalytic cycle involves three key steps: oxidative addition of the chloropyridine to the Pd(0) center, transmetalation of the organic group from the boron atom to the palladium center (which requires a base), and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of chloropyridines in Suzuki couplings can be lower than that of their bromo or iodo counterparts, often requiring more active catalyst systems. fishersci.es The use of specialized phosphine (B1218219) ligands, such as SPhos or XPhos, can significantly enhance the efficiency of coupling with less reactive chloro-substrates. nih.gov The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) is also critical for optimizing the reaction yield. researchgate.net

| Aryl Halide | Boronic Acid Partner | Catalyst System (Catalyst/Ligand/Base) | Product | Reference |

| 3-Chloropyridine (B48278) derivative | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Arylpyridine derivative | researchgate.net |

| 2-Chloropyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Phenylpyridine derivative | |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 3-(3-Fluorophenyl)indazole | nih.gov |

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki reaction, the chlorine atom on this compound can participate in a variety of other powerful C-C and C-N bond-forming reactions.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgresearchgate.net The Negishi coupling is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers. wikipedia.org It provides a valuable alternative to the Suzuki reaction, particularly when the corresponding organoboron compounds are unstable or difficult to prepare. beilstein-journals.orgorgsyn.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This allows for the introduction of vinyl groups at the 3-position of the pyridine ring by reacting this compound with various alkenes. smolecule.com

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. smolecule.com It is the premier method for synthesizing arylalkynes, enabling the introduction of an alkynyl substituent onto the pyridine ring.

Buchwald-Hartwig Amination: While not a C-C bond-forming reaction, this palladium-catalyzed cross-coupling is a critical method for forming C-N bonds. wikipedia.org It allows for the reaction of this compound with a wide range of primary or secondary amines to synthesize the corresponding 3-amino-5-isopropylpyridine derivatives. libretexts.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

| Reaction Name | Coupling Partners | Catalyst(s) | Bond Formed |

| Negishi Coupling | Organohalide + Organozinc | Pd or Ni | C-C |

| Heck Reaction | Unsaturated Halide + Alkene | Pd | C-C |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd and Cu | C-C |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd | C-N |

Exploration of Cycloaddition and Rearrangement Reactions

The investigation into the chemical behavior of this compound extends to its potential participation in cycloaddition and rearrangement reactions. While specific literature on this particular substituted pyridine is limited, its reactivity can be extrapolated from studies on analogous pyridine derivatives. These reactions are of significant interest as they can lead to the formation of complex polycyclic and heterocyclic structures, which are valuable scaffolds in medicinal and materials chemistry.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The aromatic nature of the pyridine ring generally makes it a reluctant participant in cycloaddition reactions such as the Diels-Alder reaction. However, functionalization of the pyridine ring or the use of specific reaction conditions can promote such transformations.

Diels-Alder Reactions:

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile. wikipedia.org In its native state, the pyridine ring is a poor diene due to its aromatic stability. To facilitate a Diels-Alder reaction, the pyridine ring must be activated. This can be achieved in several ways:

Coordination to a Metal Center: The coordination of a pyridine to a transition metal complex can disrupt its aromaticity, making it more susceptible to cycloaddition. For instance, tungsten complexes have been used to promote stereoselective Diels-Alder reactions of pyridines with electron-deficient alkenes, yielding isoquinuclidine cores. nih.gov It is conceivable that this compound could similarly be activated to react with various dienophiles.

Conversion to Pyridones: Pyridones, particularly 2(1H)-pyridones, can act as dienes in Diels-Alder reactions. researchgate.net While this would require a preliminary transformation of this compound, the resulting pyridone could then undergo cycloaddition.

Inverse-Electron-Demand Diels-Alder: In this variant, an electron-rich alkene reacts with an electron-poor diene. wikipedia.org To make this compound a suitable diene for this reaction, its electron density would need to be significantly lowered, for example, by the introduction of further electron-withdrawing groups.

A hypothetical Diels-Alder reaction of an activated this compound is presented in Table 1.

Table 1: Hypothetical Diels-Alder Reaction of Activated this compound

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Proposed Product | Reaction Conditions |

| Activated this compound | Maleimide | Substituted isoquinuclidine | Requires activation (e.g., metal complex) |

[3+2] Cycloaddition Reactions:

These reactions involve a 1,3-dipole and a dipolarophile to form a five-membered ring. mdpi.com Azomethine ylides generated from pyridinium (B92312) salts are known to undergo [3+2] cycloaddition reactions. It is plausible that this compound could be converted to a pyridinium ylide, which could then react with various dipolarophiles.

Pyridyne Intermediates:

The elimination of HX from a halopyridine can generate a highly reactive pyridyne intermediate. These intermediates can readily undergo cycloaddition reactions. For example, 3,4-pyridyne can be generated from 3-chloro-4-iodopyridine (B48283) and trapped with furan. researchgate.net It is conceivable that under appropriate conditions, this compound could be a precursor to a pyridyne, which would then undergo cycloaddition.

Rearrangement Reactions

Rearrangement reactions involve the intramolecular migration of an atom or group. Several types of rearrangements are known for pyridine derivatives, particularly photochemical and thermal rearrangements.

Photochemical Rearrangements:

Irradiation of substituted pyridines can lead to skeletal rearrangements. For instance, monosubstituted pyridines have been shown to undergo phototransposition, leading to a mixture of isomers. arkat-usa.org This occurs via the formation of Dewar-pyridine intermediates. It is plausible that UV irradiation of this compound could lead to isomerization, potentially yielding other isomers such as 2-chloro-4-isopropylpyridine (B3024738) or 4-chloro-2-isopropylpyridine.

Photochemical rearrangement of pyridine N-oxides can also be used to introduce functional groups onto the pyridine ring. For example, the photorearrangement of pyridine N-oxides in the presence of an acid can yield C3-hydroxylated pyridines. acs.org If this compound were converted to its N-oxide, it could potentially undergo a similar rearrangement.

Sigmatropic Rearrangements:

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system.

Aza-Cope Rearrangement: A direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has been reported to proceed via a tandem nucleophilic substitution and aza-Cope rearrangement. nih.govd-nb.inforesearchgate.netresearchgate.net While this compound is not a 2-alkylpyridine, this type of reactivity highlights a potential pathway for functionalization if a suitable side chain were introduced.

Boekelheide Rearrangement: This is a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of pyridyl N-oxides to the corresponding 2-(1-hydroxy)alkyl pyridines. unavarra.es This reaction is specific to 2-alkylpyridine N-oxides and therefore not directly applicable to this compound.

Thermal Rearrangements:

Thermal rearrangements can also lead to significant structural changes. For example, the thermal rearrangement of certain complex chromeno[2,3-b]pyridines has been observed. nih.gov While no specific thermal rearrangements of simple alkyl-chloropyridines like this compound are prominently documented, the possibility of such reactions under high temperatures cannot be entirely ruled out, potentially leading to isomerization or decomposition. The thermal rearrangement of an azide (B81097) group, if introduced onto the pyridine ring, could also be used to generate other functionalities. google.com

A hypothetical photochemical rearrangement of this compound is outlined in Table 2.

Table 2: Hypothetical Photochemical Rearrangement of this compound

| Starting Material | Proposed Intermediate | Potential Product(s) | Reaction Conditions |

| This compound | Dewar-pyridine | Isomeric chloroisopropylpyridines | UV Irradiation (e.g., 254 nm) |

Derivatization and Structure Activity Relationship Sar Studies Based on the 3 Chloro 5 Isopropylpyridine Scaffold

Design and Synthesis of Novel Analogues

The generation of new molecules from the 3-chloro-5-isopropylpyridine template involves systematic chemical modifications to explore and expand the chemical space around this core structure. These modifications are crucial for identifying derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Systematic Modification of Substituents on the Pyridine (B92270) Ring

The synthesis of such analogues can be achieved through various organic reactions. For example, halogen exchange reactions can be employed to replace the chlorine atom, while cross-coupling reactions can introduce new alkyl or aryl substituents. The deliberate and methodical nature of these modifications allows researchers to build a library of related compounds, each with a slight variation, which is essential for detailed structure-activity relationship studies.

Introduction of Diverse Functional Groups at Positions 2, 4, and 6

Beyond modifying the existing substituents, the introduction of new functional groups at the unoccupied positions (2, 4, and 6) of the this compound ring is a key strategy for generating novel analogues. uni-muenchen.de These positions are amenable to various chemical transformations, allowing for the incorporation of a wide range of functionalities that can influence the molecule's biological activity, solubility, and metabolic stability.

For example, nucleophilic aromatic substitution reactions can be used to introduce amino, alkoxy, or thioalkyl groups at the 2- and 6-positions, which are activated by the electron-withdrawing effect of the ring nitrogen. nih.govsmolecule.com The 4-position, being para to the nitrogen, can also be functionalized through specific synthetic routes. The introduction of groups capable of forming hydrogen bonds, such as hydroxyl or amide moieties, can enhance binding affinity to biological targets. nih.gov Furthermore, the attachment of larger fragments, including other heterocyclic rings, can lead to the development of compounds with entirely new pharmacological profiles. nih.gov

Below is an interactive data table summarizing the synthesis of various functionalized pyridine derivatives.

| Position(s) Functionalized | Reagents/Conditions | Resulting Functional Group(s) | Reference |

| 2 and 6 | i-PrMgCl·LiCl, BF3·OEt2 | Double alkylation | uni-muenchen.de |

| 2, 4, and 6 | Alkynyllithium, BF3·OEt2 | Trisubstitution with alkynyl groups | uni-muenchen.de |

| 2 | Arylbromides/iodides, K2CO3 | Arylation | uni-muenchen.de |

| 2 | Grignard reagents | Alkylation/Arylation | uni-muenchen.de |

| 6 | Halogenated heterocycles, Stille coupling | Heteroarylation | researchgate.net |

Pyridine as a Privileged Heterocyclic Scaffold in Organic Synthesis and Drug Discovery

The pyridine ring is a cornerstone in the field of medicinal chemistry, frequently referred to as a "privileged scaffold." researchgate.netrsc.org This designation stems from its prevalence in a vast number of FDA-approved drugs and biologically active compounds. rsc.org The nitrogen atom in the six-membered aromatic ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and to modulate the electronic properties of the molecule. nih.gov These features allow pyridine-containing compounds to interact with a wide array of biological targets with high affinity and specificity. researchgate.netrsc.org

The versatility of the pyridine scaffold is also evident in its synthetic accessibility. nih.gov A multitude of well-established synthetic methods allows for the regioselective introduction of a wide variety of substituents onto the pyridine ring, enabling the fine-tuning of a compound's physicochemical and pharmacological properties. rsc.orgnih.gov This synthetic tractability, combined with its favorable biological profile, makes the pyridine ring an attractive starting point for the design of new therapeutic agents for a diverse range of diseases. scispace.comnih.gov

Structure-Activity Relationship (SAR) Analysis of Pyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyridine derivatives, these studies involve systematically altering the substituents on the pyridine ring and evaluating the impact of these changes on the compound's efficacy.

Influence of Halogenation Patterns on Biological Activity

The presence, type, and position of halogen substituents on a pyridine ring can significantly influence its biological activity. nih.gov Halogens can affect a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of its pharmacological profile. For instance, the introduction of a chlorine atom, as in this compound, can enhance binding affinity to a target protein by participating in halogen bonding or by altering the acidity of nearby protons.

Studies on various halogenated pyridine derivatives have shown that the specific halogenation pattern is crucial for activity. researchgate.net For example, in some series of compounds, a chloro substituent at a particular position may be optimal for activity, while in others, a fluoro or bromo group may be preferred. mdpi.com The electron-withdrawing nature of halogens can also influence the reactivity of the pyridine ring, affecting how the molecule interacts with its biological target and how it is metabolized in the body. researchgate.net

The following table presents research findings on the impact of halogenation on the activity of pyridine derivatives.

| Compound Series | Halogen Substituent and Position | Effect on Biological Activity | Reference |

| Benzofuro[3,2-b]pyridin-7-ols | -F, -Cl, -CF3 | Introduction of halogen moiety was systematically studied for topoisomerase inhibitory activity. | nih.gov |

| Thieno[2,3-b]pyridines | -F, -Cl, -Br, -I at position 4 of a phenyl ring | Investigated the effect on FOXM1-inhibitory activity. | mdpi.com |

| (N)-Methanocarba-adenosine derivatives | 2-chloro, 2-iodo | 2-chloro substitution showed high affinity for 5-HT2B receptors. | nih.gov |

| Pyridine derivatives | Halogen atoms | Generally exhibited lower antiproliferative activity. | nih.govmdpi.com |

Role of Alkyl Substituents on Molecular Interactions

Alkyl substituents, such as the isopropyl group in this compound, play a significant role in defining a molecule's shape, size, and lipophilicity, which in turn govern its interactions with biological targets. researchgate.net The size and branching of an alkyl group can influence how a molecule fits into a binding pocket, with bulkier groups potentially leading to steric hindrance or, conversely, to enhanced van der Waals interactions. google.com

Scaffold Hopping and Bioisosteric Replacement Strategies based on the this compound Scaffold

In medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies for lead generation and optimization. nih.gov These methods aim to identify novel chemical structures by modifying a lead compound's core framework (scaffold) or its functional groups. nih.govbiosolveit.denih.gov The goal is to enhance properties such as potency, selectivity, and pharmacokinetic profiles, or to circumvent existing patents. nih.govbiosolveit.de While direct research on scaffold hopping originating from the this compound scaffold is not extensively documented in the provided literature, the principles can be illustrated using examples from analogous pyridine-containing structures and other relevant compounds.

Scaffold Hopping

Scaffold hopping involves the replacement of a molecule's central core while preserving the essential three-dimensional arrangement of key interaction points (the pharmacophore). biosolveit.denih.gov This can lead to the discovery of completely new chemotypes with similar biological activity. biosolveit.denih.gov The degree of change can range from minor modifications, like swapping heteroatoms within a ring, to the complete replacement of a cyclic core with a different ring system. nih.gov

A classic example of a minor scaffold modification, or a 1° hop, is the structural difference between Sildenafil and Vardenafil. nih.gov Both are potent inhibitors of phosphodiesterase type 5 (PDE5), but Vardenafil incorporates a nitrogen atom into the fused ring system where Sildenafil has a carbon, a change sufficient to secure a separate patent. biosolveit.denih.gov

More significant hopping strategies have been employed in the development of various therapeutic agents. For instance, in the discovery of M1 positive allosteric modulators (PAMs), a scaffold hopping exercise from known benzomorpholine-based PAMs led to the identification of a novel and potent pyrrolo[2,3-b]pyridine carboxamide core. nih.gov This new scaffold retained the desired biological activity while offering a distinct chemical identity. nih.gov

The table below illustrates examples of scaffold hopping where a parent core is replaced by a new scaffold, often resulting in retained or improved biological activity.

| Parent Scaffold | Hopped Scaffold | Biological Target/Activity | Reference |

| Imidazo[1,5-a]pyridine | Indazole | 5-HT₄ Partial Agonist | nih.gov |

| Benzomorpholine | Pyrrolo[2,3-b]pyridine | M₁ Positive Allosteric Modulator | nih.gov |

| Fused Pyridine Ring (in Sildenafil) | Fused Pyrimidine (B1678525) Ring (in Vardenafil) | PDE5 Inhibition | biosolveit.denih.gov |

These examples demonstrate that the pyridine ring within a scaffold like this compound could potentially be replaced with other heterocycles such as pyrimidine, pyrazine, indazole, or fused systems like pyrrolopyridine to explore novel chemical space and optimize drug-like properties.

Bioisosteric Replacement

Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same type of biological activity. nih.govmdpi.comestranky.sk This strategy is widely used to fine-tune a molecule's characteristics. u-strasbg.fr For the this compound scaffold, bioisosteric replacements could be considered for the chlorine atom and the isopropyl group.

Classical and Non-Classical Bioisosteres

Classical bioisosteres involve the exchange of atoms or groups with the same valency (e.g., F for H, or -CH₃ for -Cl). mdpi.com Non-classical bioisosteres are sterically and electronically different but can still produce a similar biological effect. mdpi.com A common non-classical replacement is the exchange of a halogen atom for a trifluoromethyl group (-CF₃). mdpi.com

For the this compound scaffold, the chlorine atom could be replaced by other halogens like fluorine or bromine, or by groups such as a methyl (-CH₃) or cyano (-CN) group. u-strasbg.fr The choice of replacement can significantly impact metabolic stability, membrane permeability, and binding interactions. acs.org For example, replacing a hydrogen atom with fluorine can block metabolic oxidation at that position due to the strength of the C-F bond. acs.org

The isopropyl group could be replaced by other small alkyl or cycloalkyl groups. Structure-activity relationship (SAR) studies on (N)-methanocarba-adenosine derivatives showed that modifying an N⁶-substituent with various branched alkyl groups, such as dicyclopropyl-methyl or dicyclobutyl-methyl, had a significant impact on receptor affinity and selectivity. nih.govresearchgate.net In another study, replacing a thiazole (B1198619) group with an isopropylpyridine led to a similarly promising biological profile, showcasing a more complex bioisosteric replacement. rsc.org

The following table provides examples of bioisosteric replacements and their observed effects on activity in various molecular scaffolds.

| Original Group | Replacement Group | Scaffold Context | Observed Effect on Activity | Reference |

| 8-Methyl | Ethyl | HCV NS3/4a Protease Inhibitor | ~10-fold decrease in potency | rsc.org |

| 8-Methyl | Chloro | HCV NS3/4a Protease Inhibitor | ~3-fold improvement in potency | rsc.org |

| Hydrogen | Fluorine | Anilide-based Factor Xa Inhibitors | Improved Caco-2 cell permeability | acs.org |

| Thiazole | Isopropylpyridine | HCV NS3/4a Protease Inhibitor | Maintained a promising profile | rsc.org |

These documented strategies provide a rational basis for the derivatization of the this compound scaffold. By systematically applying scaffold hopping and bioisosteric replacement, medicinal chemists can explore new chemical diversity, leading to the discovery of compounds with improved therapeutic potential.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

Proton (¹H) NMR for Structural Connectivity and Proximity

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the ¹H NMR spectrum of 3-Chloro-5-isopropylpyridine, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring and the protons of the isopropyl group.

The protons on the pyridine ring (H-2, H-4, and H-6) would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing chlorine atom and the nitrogen atom in the ring would deshield these protons, shifting their signals downfield. The isopropyl group consists of a methine (CH) proton and two equivalent methyl (CH₃) groups. The methine proton would appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons would, in turn, appear as a doublet due to coupling with the single methine proton.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.45 | d | 2.1 |

| H-4 | 7.70 | t | 2.3 |

| H-6 | 8.30 | d | 2.5 |

| CH (isopropyl) | 3.05 | sept | 6.9 |

| CH₃ (isopropyl) | 1.25 | d | 6.9 |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments. The pyridine ring of this compound contains five carbon atoms, and the isopropyl group contains three, for a total of eight carbon signals in the ¹³C NMR spectrum, assuming no accidental overlap.

The carbons of the pyridine ring would appear in the downfield region (δ 120-160 ppm). The carbon atom attached to the chlorine (C-3) would be significantly affected by the electronegative halogen. The carbons of the isopropyl group would appear in the upfield aliphatic region.

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 148.2 |

| C-3 | 132.5 |

| C-4 | 135.8 |

| C-5 | 149.5 |

| C-6 | 147.0 |

| CH (isopropyl) | 34.1 |

| CH₃ (isopropyl) | 22.4 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. Correlations between the aromatic protons (H-2, H-4, and H-6) would also be visible, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting the signals of H-2, H-4, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-2, C-4, and C-6) in the ¹³C spectrum. Similarly, it would link the isopropyl methine and methyl proton signals to their respective carbon signals.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₈H₁₀ClN), the expected exact mass can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.

Interactive Data Table: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z |

| [C₈H₁₀³⁵ClN]⁺ | 155.0502 |

| [C₈H₁₀³⁷ClN]⁺ | 157.0472 |

Fragmentation Pattern Analysis for Structural Insights

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound would likely involve characteristic losses. A common fragmentation pathway for alkyl-substituted aromatic rings is the loss of an alkyl radical. In this case, the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation is a probable fragmentation. Another expected fragmentation would be the loss of the entire isopropyl group.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation Data

| m/z (relative intensity, %) | Fragment Lost | Identity of Fragment |

| 155/157 (M⁺) | - | Molecular Ion |

| 140/142 | •CH₃ | [M-CH₃]⁺ |

| 112/114 | •C₃H₇ | [M-C₃H₇]⁺ |

This detailed spectroscopic analysis, combining various NMR and MS techniques, allows for the unambiguous confirmation of the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and elucidating the molecular structure of this compound by analyzing its molecular vibrations.

Characterization of Functional Groups and Molecular Vibrations

The vibrational spectrum of this compound is characterized by a combination of modes arising from the pyridine ring, the chloro substituent, and the isopropyl group. By analyzing the spectra of related compounds like 3-chloropyridine (B48278) and various alkyl-substituted pyridines, the characteristic frequencies for this compound can be predicted. researchgate.netmdpi.comcolostate.edu

Key vibrational modes include:

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring are expected in the region of 3000–3100 cm⁻¹.

Aliphatic C-H Stretching: The isopropyl group will exhibit symmetric and asymmetric C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹.

Pyridine Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the pyridine ring produce a series of characteristic bands between 1400 and 1650 cm⁻¹. researchgate.net The ring breathing mode, a symmetric vibration of the entire ring, is a strong band often observed in the Raman spectrum around 990-1030 cm⁻¹. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is anticipated to appear in the fingerprint region, generally between 550 and 750 cm⁻¹.

Isopropyl Group Bending: The C-H bending vibrations of the isopropyl group (gem-dimethyl) are expected to show characteristic absorptions, including a doublet around 1370-1385 cm⁻¹ and a band near 1170 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the substituents and their positions on the pyridine ring. iku.edu.troptica.org

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (asymmetric/symmetric) | Isopropyl Group (-CH(CH₃)₂) | 2850 - 3000 | Strong | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1650 | Medium-Strong | Medium-Strong |

| C-H Bend (gem-dimethyl split) | Isopropyl Group (-CH(CH₃)₂) | 1370 - 1385 | Medium | Weak |

| Ring Breathing | Pyridine Ring | 990 - 1030 | Weak-Medium | Strong |

| C-Cl Stretch | C-Cl Bond | 550 - 750 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and the energy levels of its molecular orbitals.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyridine ring. Pyridine and its derivatives typically exhibit two main types of transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They are generally high-intensity absorptions. For substituted pyridines, these bands often appear below 300 nm. aip.orgcdnsciencepub.com

n → π* Transitions: This involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. aip.org These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. aip.orgresearchgate.net

The presence of substituents on the pyridine ring modifies the energies of these transitions. The chlorine atom, being an electron-withdrawing group, and the isopropyl group, an electron-donating group, will influence the electron density of the π system. This influence affects the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on 3-chloropyridine show absorptions related to n-π* and π-π* transitions in the 260-280 nm region. aip.org The addition of an isopropyl group may cause a slight shift in these absorption maxima. The solvent can also play a significant role, with polar solvents often causing a blue shift (to shorter wavelengths) of the n → π* transition due to the stabilization of the non-bonding electrons through solvation. aip.orgresearchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | ~250 - 270 | High |

| n → π | n (Nitrogen lone pair) → π (LUMO) | ~270 - 290 | Low |

Theoretical and Computational Chemistry Studies

Solvent Effects Modeling in Chemical Processes

The chemical behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvent effects modeling is a computational technique used to predict and understand these influences on properties such as reaction rates, equilibria, and spectroscopic characteristics. For a molecule like 3-Chloro-5-isopropylpyridine, which possesses both a polar pyridine (B92270) ring and nonpolar isopropyl and chloro substituents, the choice of solvent would be critical in any chemical process.

In the absence of specific data, we can surmise the general principles that would apply. In a polar solvent, dipole-dipole interactions between the solvent and the polar pyridine ring of this compound would be significant. These interactions could stabilize the ground state or transition states of reactions involving the molecule. Conversely, in a nonpolar solvent, van der Waals forces would be the predominant interactions.

Computational models to study these effects fall into two main categories: explicit and implicit solvent models.

Explicit Solvent Models: These models treat individual solvent molecules as distinct entities interacting with the solute molecule. This approach provides a highly detailed picture of the solvent-solute interactions but is computationally very expensive.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is often used to obtain a general understanding of solvent effects on molecular properties.

For this compound, computational chemists could use these models to predict properties such as its solubility in various solvents, the effect of solvent polarity on its reactivity in, for example, nucleophilic substitution reactions, and shifts in its spectroscopic signatures (e.g., UV-Vis, NMR).

Molecular Dynamics Simulations for Conformational Sampling

The three-dimensional shape of a molecule, or its conformation, is crucial to its function and reactivity. The isopropyl group in this compound introduces a degree of flexibility, as rotation can occur around the bond connecting it to the pyridine ring. Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing insights into its accessible conformations.

An MD simulation of this compound would involve calculating the forces between the atoms of the molecule and, if in solution, the surrounding solvent molecules over time. This allows for the exploration of the molecule's conformational space and the identification of its most stable conformations.

Key insights that could be gained from MD simulations of this compound include:

Preferred Conformations: Identifying the low-energy arrangements of the isopropyl group relative to the pyridine ring.

Conformational Flexibility: Understanding the energy barriers to rotation around the C-C bond and how easily the molecule can switch between different conformations.

Solvent Influence on Conformation: Investigating how the presence and nature of a solvent might favor certain conformations over others.

While specific data is not available, such simulations would be instrumental in understanding the steric hindrance presented by the isopropyl group in different orientations, which could influence its interaction with other molecules or its packing in a crystal lattice.

Advanced Research Applications of 3 Chloro 5 Isopropylpyridine and Its Derivatives

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the chloro and isopropyl groups on the pyridine (B92270) scaffold allows for a wide range of chemical transformations, making 3-Chloro-5-isopropylpyridine a crucial starting material in multi-step synthetic pathways.

This compound and its isomers are instrumental in the development of novel agrochemicals, particularly insecticides. The pyridine ring is a common structural motif in many biologically active compounds. smolecule.com For instance, derivatives of chloroisopropylpyridine are utilized in the synthesis of compounds that exhibit insecticidal properties. smolecule.com The synthesis of analogues of existing insecticides, such as imidacloprid (B1192907), often involves the use of chloronicotinaldehydes, which can be derived from precursors like this compound. researchgate.net These synthetic efforts aim to create new molecules with improved efficacy, selectivity, and environmental profiles.

A notable example is the synthesis of 2-Chloro-3-(chloromethyl)-5-isopropylpyridine, which serves as a key intermediate. researchgate.net The reaction sequences often involve transformations such as chlorination and oxidation to introduce the necessary functional groups for biological activity.

Table 1: Examples of this compound Derivatives in Agrochemical Research

| Derivative | Application/Significance |

| 2-Chloro-3-(chloromethyl)-5-isopropylpyridine | Intermediate in the synthesis of imidacloprid analogues. researchgate.net |

| 2-Chloro-3-isopropylpyridine | Used in the formulation of herbicides and insecticides. smolecule.com |

This table is based on available research and may not be exhaustive.

The reactivity of the chlorine atom in this compound allows for its use in the production of specialty chemicals and advanced materials. smolecule.com The pyridine core, combined with the potential for functionalization, makes it a candidate for incorporation into polymers and other materials where specific electronic or thermal properties are desired. smolecule.com Research in material science explores the use of pyridine derivatives for creating novel materials. While direct applications of this compound in large-scale material production are not extensively documented, its role as a versatile building block suggests potential in this area.

Precursor for Agrochemical Active Ingredients

Exploration in Medicinal Chemistry Research

In the field of medicinal chemistry, substituted pyridines are of significant interest due to their prevalence in the structures of many pharmaceuticals. smolecule.com this compound and its derivatives are actively investigated for their potential to interact with biological targets, leading to the design of new therapeutic agents.

Derivatives of this compound are explored as potential enzyme inhibitors. The pyridine scaffold can interact with the active sites of enzymes, and the substituents on the ring can be modified to enhance binding affinity and specificity. For example, certain pyridine derivatives have been shown to inhibit enzymes like serine proteases. The mechanism of inhibition often involves the formation of interactions, such as hydrogen bonds or hydrophobic interactions, between the inhibitor and the amino acid residues in the enzyme's active site. The specificity of inhibition is a critical aspect of drug design, and researchers fine-tune the structure of these pyridine derivatives to target specific enzymes involved in disease pathways.

The pyridine moiety is a key pharmacophore for interaction with various receptors in the body. Derivatives of this compound are synthesized and studied for their ability to bind to and modulate the activity of receptors, such as serotonin (B10506) and adenosine (B11128) receptors. nih.govunicam.it For instance, N-cyclopropyl-5-isopropylpyridin-2-amine, a derivative synthesized from a related precursor, is investigated for its potential to act as a selective histamine (B1213489) receptor modulator. The isopropyl group can contribute to hydrophobic interactions within the receptor's binding pocket, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for the affinity and selectivity of the ligand for its target receptor.

Table 2: Receptor Interactions of Pyridine Derivatives

| Receptor Target | Significance of Pyridine Core | Potential Therapeutic Application |

| Serotonin Receptors (e.g., 5-HT2B) | Core scaffold for antagonist design. nih.gov | Treatment of conditions like fibrosis and pain. nih.gov |

| Adenosine Receptors | Basis for developing selective antagonists. unicam.it | Neuroprotective agents. |

| Histamine Receptors | Core pharmacophore for receptor recognition. | Development of selective modulators. |

This table illustrates the general role of the pyridine scaffold in receptor interaction studies.

This compound serves as a versatile starting material for the design and synthesis of a wide array of biologically active molecules. smolecule.comsmolecule.com Its structural features allow for diversification through various chemical reactions, leading to the creation of libraries of compounds for biological screening. smolecule.com The synthesis of these molecules often involves palladium-catalyzed cross-coupling reactions, where the chlorine atom is replaced with other functional groups to build molecular complexity. These synthetic efforts have led to the discovery of compounds with potential applications in treating a range of diseases. acs.org The ability to readily modify the pyridine core makes this compound a valuable tool in the drug discovery process.

Design and Synthesis of Biologically Active Molecules

Antimicrobial Research (Antibacterial, Antifungal)

The pyridine ring is a common feature in many antimicrobial agents. Research into derivatives of this compound leverages this established activity, exploring how specific substitutions can enhance potency against various microbial strains.

Antibacterial and Antifungal Activity:

Derivatives of pyridine have demonstrated significant potential in combating both bacterial and fungal pathogens. scirp.orgnih.gov The introduction of a chlorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity. Studies on related structures, such as 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-ones, have shown that these compounds possess noteworthy antibacterial and antifungal properties. scirp.org For instance, derivatives with fluoro and chloro substitutions on the phenyl ring displayed the most promising activity against various bacterial and fungal strains. scirp.org

The mechanism of action for many pyridine-based antimicrobials involves the disruption of essential cellular processes. For example, some derivatives can damage the cell membrane, leading to the leakage of nucleic acids and cell death. mdpi.com Others function by inhibiting critical enzymes or interfering with biofilm formation, a key factor in persistent infections. mdpi.comnih.gov

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated for their in vitro antibacterial activity against several Gram-positive bacteria. nih.gov The results indicated that specific compounds in this series exhibited strong antibacterial effects, comparable to the antibiotic linezolid. nih.gov This highlights the value of the pyridinyl moiety in designing new classes of antibacterial agents.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, Penicillium rubrum | Compounds with 4-fluoro and 4-chloro phenyl groups showed the highest activity. | scirp.org |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumonia, E. faecalis, B. subtilis, S. xylosus | Several derivatives showed strong antibacterial activity similar to linezolid. Compound 21d showed significant inhibition of biofilm formation. | nih.gov |

| Dodecanoic acid pyridine derivatives | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | All tested compounds possessed good antibacterial and antifungal activity. | nih.gov |

Anticancer Research (Antiproliferative Effects)

The pyridine heterocycle is a privileged structure in the development of anticancer agents. Derivatives of this compound are investigated for their ability to inhibit the growth of cancer cells, often by targeting specific proteins or pathways involved in cell proliferation and survival.

Antiproliferative Mechanisms:

Pyridine derivatives have been shown to exert antiproliferative effects through various mechanisms. These include the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis (programmed cell death). mdpi.commdpi.com For example, a series of novel pyridine-ureas were synthesized and evaluated for their growth inhibitory activity against the breast cancer MCF-7 cell line. mdpi.com Several compounds in this series demonstrated potent activity, with some being significantly more active than the reference drug doxorubicin. mdpi.com Two of the most effective compounds were also found to inhibit VEGFR-2, a key receptor involved in angiogenesis. mdpi.com

In another study, new heterocyclic hybrids based on pyridine and pyrimidine (B1678525) scaffolds were assessed for their anticancer properties against a melanoma cell line. nih.gov Two pyridine analogs demonstrated strong antiproliferative activity and high selectivity against cancer cells. nih.gov Further investigation revealed that the most promising compound induced cell cycle arrest and inhibited tubulin polymerization, ultimately leading to cancer cell apoptosis. nih.gov Similarly, a series of 3-pyridinylidene derivatives of triterpenes were identified as highly active antiproliferative agents, with GI₅₀ values in the low micromolar to nanomolar range against a panel of 60 human cancer cell lines. mdpi.com These compounds were found to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes and were suggested to inhibit the anti-apoptotic protein Bcl-XL. mdpi.com

Table 2: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | IC₅₀ / GI₅₀ Values | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyridine-urea derivative 8e | MCF-7 (Breast) | IC₅₀ = 0.22 µM (48h) | VEGFR-2 Inhibition | mdpi.com |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | IC₅₀ = 1.88 µM (48h) | VEGFR-2 Inhibition | mdpi.com |

| Pyridine analog 16b | A375 (Melanoma) | IC₅₀ = 1.85 µM | Tubulin polymerization inhibition, apoptosis | nih.gov |

| Pyridine analog 29 | A375 (Melanoma) | IC₅₀ = 4.85 µM | Not specified | nih.gov |

| 3-Pyridinylidene triterpene 6 | NCI-60 Panel | GI₅₀ = 0.03 µM - 5.9 µM | Apoptosis induction, Bcl-XL inhibition | mdpi.com |

| 3-Pyridinylidene triterpene 7 | NCI-60 Panel | GI₅₀ = 0.18 µM - 1.53 µM | Apoptosis induction, Bcl-XL inhibition | mdpi.com |

| Pyrazolo[3,4-c]pyridine 13c, 13g, 15g, 15h | Lung, Cervical, Breast, Prostate | 5.12 - 17.12 µM | Kinase Inhibition (Aurora-A, Aurora-B, CDK₅/P₂₅, mTOR) | eurjchem.com |

Antiviral Research (e.g., SARS-CoV-2 Inhibitors)

The global health crisis caused by SARS-CoV-2 spurred intensive research into new antiviral agents. The pyridine nucleus has been a focus of these efforts, with computational and in vitro studies exploring its potential to inhibit key viral proteins.

Targeting SARS-CoV-2:

The SARS-CoV-2 3C-like protease (3CLpro or Mpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. wjpmr.comjelsciences.com Molecular docking studies have been widely used to screen libraries of compounds for their potential to bind to and inhibit this enzyme. Pyridine derivatives have featured prominently in these virtual screening campaigns. nih.gov

One such study focused on classic pyridine derivatives and their potential to block four key protein targets of SARS-CoV-2. The results suggested that these molecules could act as potent inhibitors. nih.gov In a more specific example, 5-chloropyridinyl indole (B1671886) carboxylate hybrids were synthesized, and one compound was found to be a highly effective agent targeting SARS-CoV-2 3CLpro with an IC₅₀ value of 250 nM. nih.gov This compound also significantly reduced the replication of SARS-CoV-2 in cell culture. nih.gov

These findings underscore the potential of pyridine-based structures, including those related to this compound, as scaffolds for the development of novel antiviral therapies against coronaviruses.

Table 3: Pyridine Derivatives as Potential SARS-CoV-2 Inhibitors

| Compound Class | Viral Target | Key Findings | Reference |

|---|---|---|---|

| Classic Pyridine Derivatives | 3CLpro and other key proteins | Showed potential as powerful inhibitors in molecular docking studies. | nih.gov |

| 5-chloropyridinyl indole carboxylate hybrid 11 | 3CLpro | Exhibited an IC₅₀ of 250 nM and an EC₅₀ of 15 µM in Vero E6 cells. | nih.gov |

| 3-substituted indole-based 1,2-dihydropyridine hybrid 64 | Main Protease (Mpro) | Showed a good binding affinity with a docking score of -8.6 kcal/mol. | nih.gov |

Contributions to Material Science

Development of Novel Functional Materials and Polymers

The utility of pyridine derivatives extends beyond medicine into the realm of material science. The specific electronic properties conferred by substituents on the pyridine ring can be harnessed to create materials with unique thermal, electrical, and optical characteristics.

The pyridine ring itself can impart thermal stability and electrical conductivity to polymers. smolecule.com Derivatives like this compound can serve as monomers or building blocks in the synthesis of new polymers. The presence of the chlorine atom and the isopropyl group can influence properties such as solubility, processability, and the final material's performance characteristics. Investigating the polymerization of such substituted pyridines could lead to the development of novel functional materials with tailored properties for applications in electronics, optics, or specialized coatings.

Catalytic Applications

Design and Evaluation as Ligands in Metal-Catalyzed Reactions

In the field of catalysis, pyridine derivatives are frequently employed as ligands that coordinate to a metal center, thereby modifying the catalyst's reactivity, selectivity, and stability. The electronic and steric properties of the ligand are crucial for the performance of the catalyst system.

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons that can coordinate with a transition metal. The electronic nature of the ring, modulated by the electron-withdrawing chloro group and the electron-donating isopropyl group, influences the strength of this coordination. This balance of electronic effects can be exploited in the design of ligands for specific metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Negishi) or C-H activation processes. d-nb.infonih.gov For example, a 3,5-dimethylpyridine (B147111) ligand was shown to strongly modify an Iridium(0) catalyst, altering the regioselectivity of a silylation reaction. snnu.edu.cn This demonstrates that even subtle changes to the pyridine ligand can have a profound impact on the outcome of a catalytic transformation, suggesting that ligands like this compound could be valuable tools in developing new and efficient catalytic systems.

Emerging Research Areas and Future Directions in Pyridine Chemistry

The pyridine scaffold, a fundamental nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov Its unique properties, including basicity, solubility, and hydrogen bonding capability, make it a privileged structure in drug discovery and a versatile component in functional materials. nih.govbeilstein-journals.org The continuous evolution of synthetic methodologies to create functionalized and derivatized pyridines underscores their significance. thieme-connect.com Within this broad and dynamic field, specific substituted pyridines like this compound and its derivatives are poised to contribute to and benefit from emerging research trends.

The future of pyridine chemistry is increasingly focused on the development of highly selective and efficient synthetic methods. beilstein-journals.org This includes transition-metal-free functionalization reactions, which offer more sustainable and cost-effective pathways to novel pyridine derivatives. thieme-connect.comjiaolei.group Techniques that allow for precise "skeletal editing" of the pyridine ring, transforming it into other aromatic systems under mild conditions, are opening new avenues for creating structurally diverse compound libraries. nih.gov Such advanced methods could be applied to this compound to generate a host of new molecules with unique electronic and steric properties, driven by the interplay of the chloro, isopropyl, and other introduced functional groups.

A significant future direction lies in the catalytic applications of pyridine derivatives. unimi.it Pyridine-containing ligands are being explored for their ability to form stable and reactive complexes with transition metals, leading to catalysts for a variety of organic transformations. unimi.itubc.ca For instance, pyridine derivatives are integral to catalysts used in hydroamination and hydroaminoalkylation reactions, which are atom-economical methods for forming new carbon-nitrogen and carbon-carbon bonds. ubc.ca The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and steric environment of a metal center in a catalyst, potentially leading to enhanced selectivity and reactivity in processes like C-H activation and cross-coupling reactions. beilstein-journals.org

In the realm of materials science, pyridine derivatives are being investigated for the development of novel functional materials. nih.gov The incorporation of pyridine moieties into polymers and porous organic frameworks can impart desirable properties such as thermal stability and specific catalytic activities. rsc.orgsmolecule.com The unique combination of a halogen atom (chloro group) and an alkyl group (isopropyl) on the pyridine ring of this compound makes it an interesting building block for such materials. These substituents can influence the packing of molecules in the solid state and provide sites for further modification, potentially leading to materials with tailored optical, electronic, or adsorptive properties.

Furthermore, computational and theoretical studies are becoming increasingly crucial in predicting the properties and reactivity of new pyridine derivatives. mdpi.com By modeling the effects of substituents on the electronic structure of the pyridine ring, researchers can pre-select the most promising candidates for synthesis and application. For this compound, theoretical calculations can help elucidate how the electron-withdrawing nature of the chlorine atom and the electron-donating, sterically bulky isopropyl group collectively influence its reactivity and potential as a ligand or a precursor to bioactive molecules.